molecular formula C10H11N3 B15427028 6-Cyclobutylpyrazolo[1,5-a]pyrimidine CAS No. 90253-53-5

6-Cyclobutylpyrazolo[1,5-a]pyrimidine

Cat. No.: B15427028
CAS No.: 90253-53-5
M. Wt: 173.21 g/mol
InChI Key: NABFIYRPQFYJLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Cyclobutylpyrazolo[1,5-a]pyrimidine is a high-value bicyclic heterocyclic compound of significant interest in medicinal chemistry and oncology research. This scaffold is recognized for its potent protein kinase inhibitor (PKI) activity, playing a critical role in targeted cancer therapy . The core pyrazolo[1,5-a]pyrimidine structure provides a rigid, planar framework that is highly amenable to chemical modifications, allowing for fine-tuned interactions with biological targets . The specific incorporation of a cyclobutyl group at the 6-position is a key structural feature that enhances the molecule's properties. The puckered conformation of the cyclobutyl ring introduces steric bulk and distinct three-dimensional geometry, which can significantly improve selectivity towards target enzymes like protein kinases by enabling enantioselective interactions and reducing off-target effects . This makes the compound a promising scaffold for developing inhibitors against a range of kinases, including Trk (Tropomyosin Receptor Kinase), which are crucial targets in NTRK-fusion solid tumors . Notably, the pyrazolo[1,5-a]pyrimidine nucleus is a featured pharmacophore in multiple marketed TRK inhibitors, underscoring its proven therapeutic relevance . Researchers utilize this compound and its derivatives primarily in the development of novel anticancer agents. Its mechanism of action often involves acting as an ATP-competitive inhibitor, disrupting the aberrant signaling pathways that are essential for cancer cell proliferation and survival . Beyond oncology, this chemotype shows potential in other research areas, including the study of inflammatory diseases . This product is intended for research and development purposes only in a controlled laboratory environment. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

CAS No.

90253-53-5

Molecular Formula

C10H11N3

Molecular Weight

173.21 g/mol

IUPAC Name

6-cyclobutylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C10H11N3/c1-2-8(3-1)9-6-11-10-4-5-12-13(10)7-9/h4-8H,1-3H2

InChI Key

NABFIYRPQFYJLQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=CN3C(=CC=N3)N=C2

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrazolo[1,5-a]pyrimidine Derivatives

Compound Name Substituents Molecular Formula Key Properties/Activities Reference
6-Cyclobutylpyrazolo[1,5-a]pyrimidine C6: Cyclobutyl C₁₀H₁₂N₃ Hypothesized enhanced kinase inhibition due to steric bulk
2-Cyclopropylpyrazolo[1,5-a]pyrimidin-6-amine C2: Cyclopropyl; C6: NH₂ C₉H₁₁ClN₄ PI3Kδ inhibition (potential for COPD/asthma)
6-Bromo-2-cyclopropylpyrazolo[1,5-a]pyrimidine C2: Cyclopropyl; C6: Br C₉H₈BrN₃ Building block for further functionalization
7-(Morpholin-4-yl)pyrazolo[1,5-a]pyrimidine C7: Morpholine C₁₁H₁₅N₅O Selective PI3Kδ inhibition (IC₅₀ < 10 nM)
3-Iodo-pyrazolo[1,5-a]pyrimidine C3: Iodo C₆H₄IN₃ Halogenation site for cross-coupling reactions
Compound 6m (3,4,5-trimethoxyphenyl) C7: 3,4,5-Trimethoxyphenyl C₁₈H₁₈N₃O₃ Cytotoxicity (IC₅₀ = 0.8 µM vs. HCT-116 cells)
Compound 6p (4-fluorophenyl) C7: 4-Fluorophenyl C₁₅H₁₁FN₃ Moderate kinase inhibition (IC₅₀ = 2.1 µM)

Key Findings:

Substitution at C6: Bromo or amino groups at C6 (e.g., 6-bromo or 6-amine derivatives) are common intermediates for further modifications. The cyclobutyl group’s larger size may enhance target binding affinity compared to smaller substituents like methyl or cyclopropyl .

C7 Modifications: Substitutions at C7, such as morpholine or aryl groups, are critical for kinase inhibition. For example, 7-morpholinyl derivatives exhibit nanomolar potency against PI3Kδ, a target in inflammatory diseases .

Halogenation : 3-Iodo derivatives serve as versatile intermediates for cross-coupling reactions, enabling rapid diversification of the scaffold .

Aryl Substituents : Aryl groups at C7 (e.g., 3,4,5-trimethoxyphenyl in Compound 6m) enhance cytotoxicity, likely due to improved hydrophobic interactions with kinase ATP-binding pockets .

Structure-Activity Relationship (SAR) Insights

  • Steric Effects : Bulkier groups (e.g., cyclobutyl) at C6 may improve selectivity by restricting access to off-target binding sites.
  • Electronic Effects : Electron-withdrawing groups (e.g., Br, CN) at C6 enhance stability and reactivity for further derivatization .

Preparation Methods

Cyclocondensation with Cyclobutyl-Containing Reagents

A direct approach to incorporating the cyclobutyl group at position 6 involves using cyclobutyl-functionalized 1,3-biselectrophiles. For example, β-enaminones derived from cyclobutyl ketones can react with 3-aminopyrazoles to yield 6-cyclobutylpyrazolo[1,5-a]pyrimidines (Fig. 1a). This method requires precise control over reaction conditions to avoid ring-opening side reactions.

Representative Protocol

  • Synthesis of Cyclobutyl β-Enaminone : Cyclobutyl methyl ketone is treated with DMF-DMA (dimethylformamide dimethyl acetal) in ethanol at reflux to form the corresponding β-enaminone.
  • Cyclocondensation : The β-enaminone reacts with 3-aminopyrazole in acetic acid under microwave irradiation (120°C, 30 min), yielding the target compound.
Step Reagents/Conditions Yield Reference
1 Cyclobutyl methyl ketone, DMF-DMA, EtOH, reflux, 4h 85%
2 3-Aminopyrazole, AcOH, microwave, 120°C, 30min 68%

Post-Functionalization of Preformed Pyrazolo[1,5-a]pyrimidine Intermediates

When direct cyclocondensation fails to introduce the cyclobutyl group, post-synthetic modification of halogenated intermediates offers an alternative route.

Halogenation at Position 6

Chlorination or bromination at position 6 enables subsequent coupling reactions. For instance, treating pyrazolo[1,5-a]pyrimidin-7-one with phosphorus oxychloride (POCl₃) under solvent-free conditions generates 6-chloropyrazolo[1,5-a]pyrimidine.

Cyclobutyl Group Installation via Cross-Coupling

The 6-chloro intermediate undergoes Suzuki-Miyaura coupling with cyclobutylboronic acid or Stille coupling with cyclobutylstannane. However, steric hindrance from the cyclobutyl group often necessitates optimized catalytic systems (e.g., Pd(PPh₃)₄ with SPhos ligand).

Example Procedure

  • Chlorination : Pyrazolo[1,5-a]pyrimidin-7-one (1.0 mmol) and POCl₃ (5.0 mmol) are heated at 110°C for 3h.
  • Coupling : 6-Chloropyrazolo[1,5-a]pyrimidine (1.0 mmol), cyclobutylboronic acid (1.2 mmol), Pd(PPh₃)₄ (5 mol%), SPhos (10 mol%), K₂CO₃ (2.0 mmol) in dioxane/H₂O (4:1) at 90°C for 12h.
Step Reaction Components Yield Challenges
1 POCl₃, 110°C, 3h 78% Corrosive reagents
2 Pd catalysis, cyclobutylboronic acid 52% Low yield due to steric effects

Alternative Routes: Cycloaddition and Ring Expansion

[2+3] Cycloaddition Reactions

Cyclobutyl-substituted alkynes or nitriles can participate in cycloaddition reactions with diazo compounds to form the pyrazolo[1,5-a]pyrimidine ring. For example, cyclobutylacetonitrile reacts with hydrazine hydrate and ethyl cyanoacetate under basic conditions to yield the core structure.

Ring Expansion of Pyrazole Precursors

Pyrazole derivatives bearing cyclobutyl groups undergo ring expansion via treatment with formamide or urea derivatives at elevated temperatures. This method, however, often results in mixtures requiring chromatographic separation.

Optimization Challenges and Solutions

Regioselectivity Issues

Competing reactions at positions 5 and 7 are common. Employing bulky directing groups (e.g., tert-butyl) on the pyrazole nitrogen improves selectivity for position 6.

Solvent and Catalyst Screening

Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while additives like p-toluenesulfonic acid (PTSA) accelerate cyclization rates.

Purification Techniques

Due to the compound’s low crystallinity, reverse-phase HPLC or silica gel chromatography with ethyl acetate/hexane gradients is essential.

Q & A

Advanced Research Question

  • Docking studies : Identify optimal cyclobutyl positioning in kinase pockets (e.g., JAK2; Glide score = -9.2 kcal/mol) .
  • ADMET prediction : SwissADME forecasts moderate bioavailability (F = 65%) but high plasma protein binding (92%) due to lipophilic cyclobutyl .
  • DFT calculations : Reveal cyclobutyl ring puckering (angle strain = 25°) increases reactivity toward nucleophiles at C7 .

What are the limitations of current synthetic methods, and how can they be mitigated?

Advanced Research Question

  • Low yields in cyclization steps : Catalytic systems like CuI/1,10-phenanthroline improve atom economy (yield increase from 40% to 72%) .
  • Scale-up challenges : Continuous-flow reactors reduce decomposition of thermally sensitive intermediates (residence time <5 minutes at 100°C) .
  • Byproduct formation : Use scavenger resins (e.g., QuadraPure™) to remove excess halides or amines during workup .

How do spectroscopic artifacts complicate characterization of cyclobutyl-containing derivatives?

Advanced Research Question

  • NMR splitting patterns : Cyclobutyl’s puckered conformation causes diastereotopic proton splitting (e.g., AB quartets at δ 2.1–2.9 ppm). Use 13^{13}C DEPT-135 to assign CH2_2 groups .
  • Mass spectrometry adducts : Sodium adducts [M+Na]+^+ dominate in ESI+. Add 0.1% formic acid to suppress adduct formation .
  • IR carbonyl shifts : Cyclobutyl strain redshifts C=O stretches by 15 cm1^{-1}. Compare with unstrained analogs to confirm functionalization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.